

Denufosol: A Technical Guide to its Chemical Synthesis, Structure, and Mechanism of Action

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Compound of Interest

Compound Name: *Denufosol*

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Introduction

Denufosol (formerly known as INS37217) is a synthetic dinucleotide that was investigated as an inhaled therapy for cystic fibrosis (CF).^[1] It is an agonist of the P2Y₂ purinergic receptor, designed to enhance mucosal hydration and mucociliary clearance in the airways, independent of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.^{[1][2]} This document provides a comprehensive technical overview of the chemical synthesis, structure, and the signaling pathway of **denufosol**.

Chemical Structure and Properties

Denufosol is a dinucleoside tetraphosphate composed of a 2'-deoxycytidine and a uridine nucleoside linked by a P¹,P⁴-tetraphosphate bridge at their 5'-positions.^[1] It is typically used as its tetrasodium salt.

Table 1: Physicochemical Properties of **Denufosol** Tetrasodium

Property	Value	Reference(s)
Chemical Formula	$C_{18}H_{23}N_5Na_4O_{21}P_4$	[1]
Molecular Weight	861.25 g/mol	[1]
CAS Number	318250-11-2	[1]
IUPAC Name	tetrasodium;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl)methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate	[1]
Synonyms	INS37217, P ¹ -(uridine 5')-P ⁴ -(2'-deoxycytidine 5')-tetraphosphate, tetrasodium salt	[3]

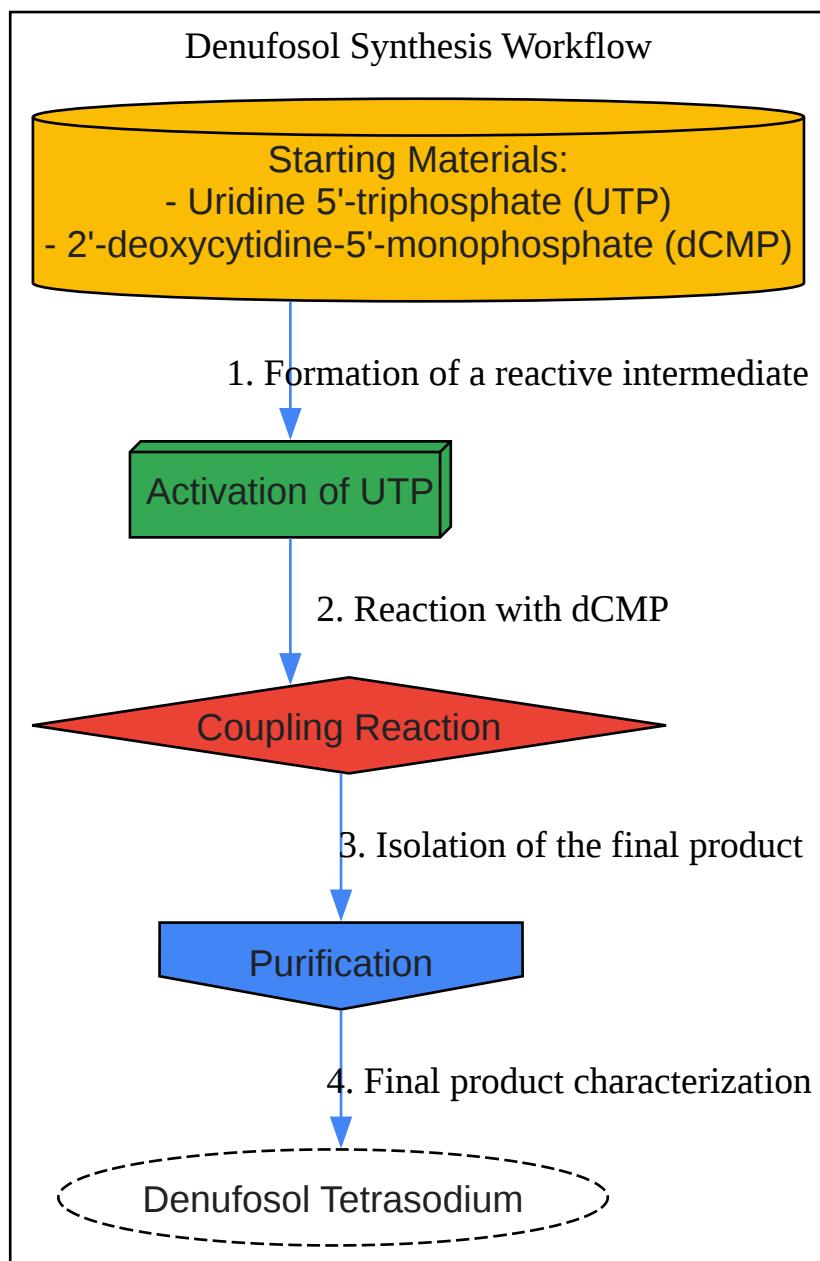
While detailed experimental data for the structural elucidation of **denufosol** are not readily available in the public domain, its structure has been confirmed through standard analytical techniques used in medicinal chemistry, including NMR and mass spectrometry, during its development.

Chemical Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **denufosol** tetrasodium is not publicly available in peer-reviewed literature. However, a general synthetic strategy has been described.[\[3\]](#) The synthesis involves the coupling of two nucleotide precursors.

General Synthetic Workflow

The synthesis of **denufosol** can be conceptually broken down into the following key stages:



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Caption: A high-level overview of the synthetic workflow for **denufosol**.

Experimental Protocol

A specific, detailed experimental protocol for the synthesis of **denufosol** is not available in the reviewed literature. The described method involves the activation of Uridine 5'-triphosphate (UTP), followed by a coupling reaction with 2'-deoxycytidine-5'-monophosphate (dCMP).

Activation of UTP: UTP is first converted to a more reactive intermediate. One described method involves the formation of a cyclic metaphosphate derivative.[3]

Coupling Reaction: The activated UTP derivative is then reacted with dCMP to form the tetraphosphate linkage.

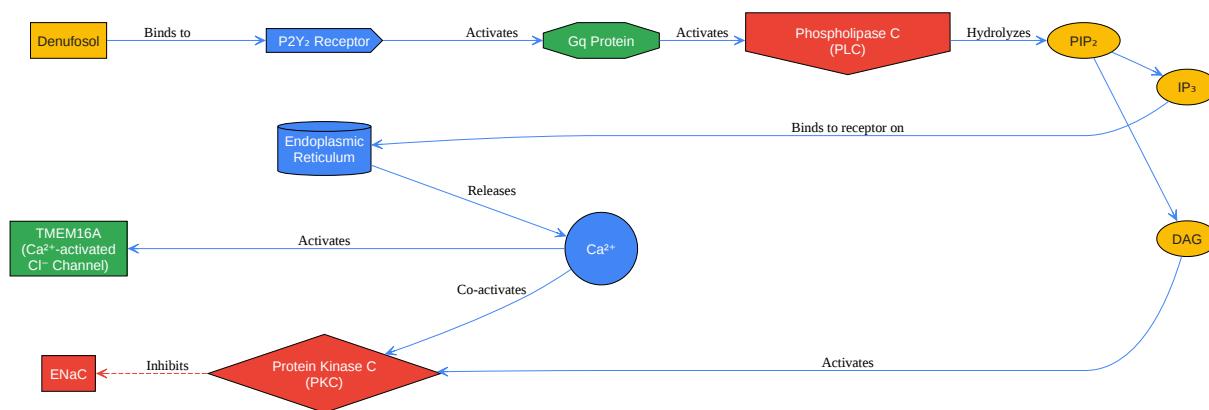
Purification: The final product, **denufosol**, is purified from the reaction mixture using chromatographic techniques, such as ion-exchange or reversed-phase high-performance liquid chromatography (HPLC).

Mechanism of Action: P2Y₂ Receptor Signaling Pathway

Denufosol functions as a selective agonist for the P2Y₂ receptor, a G-protein coupled receptor (GPCR) found on the apical surface of airway epithelial cells.[2] Activation of the P2Y₂ receptor initiates a signaling cascade that leads to increased chloride secretion, inhibition of sodium absorption, and enhanced ciliary beat frequency, collectively promoting airway surface hydration and mucociliary clearance.[2][4]

P2Y₂ Receptor Signaling Cascade

The signaling pathway initiated by **denufosol** binding to the P2Y₂ receptor is detailed below:



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Caption: Signaling pathway of **denufosal** via the P2Y₂ receptor in airway epithelial cells.

Pathway Description:

- Receptor Binding and G-protein Activation: **Denufosal** binds to and activates the P2Y₂ receptor on the apical membrane of airway epithelial cells. This leads to the activation of the heterotrimeric G-protein, Gq.
- Phospholipase C Activation and Second Messenger Production: The activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

- Calcium Mobilization: IP₃ diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
- Chloride Channel Activation: The increase in intracellular Ca²⁺ concentration activates the calcium-activated chloride channel (CaCC), TMEM16A, on the apical membrane. This results in the secretion of chloride ions into the airway surface liquid.
- Protein Kinase C Activation and Sodium Channel Inhibition: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). PKC, in turn, is believed to inhibit the epithelial sodium channel (ENaC), reducing the absorption of sodium from the airway surface liquid.

The combined effect of increased chloride secretion and decreased sodium absorption leads to a net movement of water onto the airway surface, thus hydrating the mucus and facilitating its clearance by ciliary action.

Quantitative Data

The development of **denufosal** involved extensive preclinical and clinical studies. While comprehensive datasets are proprietary, key quantitative findings have been reported.

Table 2: In Vitro Pharmacological Data for **Denufosal**

Parameter	Cell Line/System	Value	Reference(s)
EC ₅₀ for Ca ²⁺ mobilization	1321N1 astrocytoma cells expressing human P2Y ₂ receptors	0.22 μM	[3]
EC ₅₀ for Ca ²⁺ mobilization	1321N1 astrocytoma cells expressing human P2Y ₄ receptors	0.8 μM	[3]
EC ₅₀ for stimulating Isc	Freshly isolated dog tracheal epithelial preparations	1.9 μM	[3]
EC ₅₀ for mucin release	Human airways epithelium cultures	2.67 μM	[3]
IC ₅₀ for SARS-CoV-2 Mpro	Enzyme activity assay	1.3 ± 0.6 × 10 ⁻³ M	[5]
K _D for SARS-CoV-2 Mpro	Surface Plasmon Resonance	1.4 × 10 ⁻³ M	[6]

Table 3: Summary of Key Clinical Trial Results for **Denufosal** in Cystic Fibrosis

Trial Phase	Key Finding	Quantitative Result	Reference(s)
Phase 1/2	Safety and tolerability	Doses up to 60 mg were generally well-tolerated.	[2]
Phase 2	Improvement in lung function (FEV ₁)	Statistically significant improvement in FEV ₁ vs. placebo (p=0.006).	[7]
Phase 3 (TIGER-1)	Improvement in lung function (FEV ₁)	Statistically significant improvement in FEV ₁ vs. placebo (45 mL difference, p=0.047).	[4]
Phase 3 (TIGER-2)	No significant improvement in lung function (FEV ₁)	Did not meet primary endpoint; no statistically significant difference from placebo.	[8]

Conclusion

Denufosal is a P2Y₂ receptor agonist with a well-defined chemical structure and mechanism of action. Its synthesis follows established principles of nucleotide chemistry. The activation of the P2Y₂ receptor by **denufosal** triggers a signaling cascade that favorably modulates ion transport in airway epithelial cells, leading to increased hydration of the airway surface. Despite promising early-phase clinical data, **denufosal** did not meet its primary endpoint in a pivotal Phase 3 trial, and its development for cystic fibrosis has been discontinued.[1] Nevertheless, the extensive research conducted on **denufosal** has significantly contributed to the understanding of purinergic signaling in the airways and continues to inform the development of new therapeutic strategies for cystic fibrosis and other respiratory diseases.

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